1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

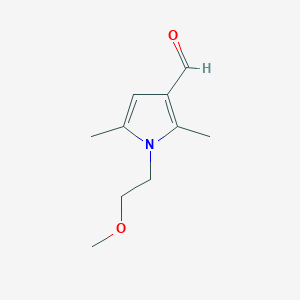

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative featuring a 2-methoxyethyl substituent at the N1 position, methyl groups at C2 and C5, and an aldehyde functional group at C3. Such compounds are typically synthesized via alkylation or condensation reactions, as outlined in antitubercular pyrrole studies .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-10(7-12)9(2)11(8)4-5-13-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAMSNVDPRMJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366452 | |

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445023-46-1 | |

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Pyrrole Ring Formation

The pyrrole scaffold is typically constructed via Paal-Knorr synthesis or cyclization reactions. For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a modified Paal-Knorr approach using γ-diketones or nitrile intermediates is plausible.

Example Protocol (Hypothetical):

-

Starting Material: 3-Oxo-pentanedinitrile reacts with 2-methoxyethylamine under acidic conditions to form a pyrrolidine intermediate.

-

Oxidation: The intermediate undergoes dehydrogenation using palladium on carbon (Pd-C) in tetrahydrofuran (THF) to yield the pyrrole core.

-

Functionalization: Methyl groups are introduced at positions 2 and 5 via Friedel-Crafts alkylation, followed by formylation at position 3 using Vilsmeier-Haack conditions.

Substitution and Functionalization

The methoxyethyl group at the N1 position is introduced via nucleophilic substitution. A representative method adapted from CN116178239B involves:

-

Alkylation: Treating 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-bromoethyl methyl ether in the presence of potassium carbonate (K₂CO₃) in acetone.

-

Purification: The crude product is recrystallized from a mixed solvent system (e.g., isopropyl alcohol/water) to achieve >95% purity.

Reaction Optimization and Catalytic Systems

Catalytic Hydrogenation

Metal catalysts like Pd-C and Raney nickel are critical for dehydrogenation and hydrogenation steps. For instance:

-

Pd-C (10% wt): Used in cyclization reactions at 60–90°C under hydrogen pressure (3–5 bar).

-

Raney Nickel: Employed for selective reduction of nitriles to amines in glacial acetic acid.

Table 1: Comparative Catalyst Performance in Pyrrole Synthesis

Solvent and Temperature Effects

-

Tetrahydrofuran (THF): Preferred for its ability to stabilize intermediates during cyclization.

-

Ethyl Acetate: Enhances substitution reaction rates due to moderate polarity.

-

Optimal Temperature Range: 40–90°C, balancing reaction kinetics and side-product formation.

Post-Reaction Processing and Purification

Filtration and Crystallization

Post-hydrogenation steps typically involve:

Analytical Characterization

Table 2: Spectroscopic Data for this compound

Challenges and Industrial Scalability

Byproduct Mitigation

Análisis De Reacciones Químicas

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Aplicaciones Científicas De Investigación

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it serves as a probe for studying enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.

Mecanismo De Acción

The mechanism of action of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The specific pathways involved depend on the context of its application, such as its use as a drug precursor or a biochemical probe.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Substituent Effects on Physicochemical Properties

- Methoxyethyl vs. Aromatic Groups : The methoxyethyl group in the target compound increases polarity and solubility in polar solvents compared to aromatic substituents (e.g., 3-hydroxyphenyl or 4-isopropylphenyl) . However, bulky groups like cyclohexyl or isopropylphenyl may improve lipid solubility, aiding membrane penetration in biological systems .

Spectroscopic Comparisons

- ¹H NMR Shifts : In 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the aldehyde proton resonates at δ 9.19, a typical range for pyrrole-3-carbaldehydes . Substituents like methoxyethyl may slightly deshield this proton due to inductive effects, though direct data are unavailable.

- Steric Influences : Bulky N1 substituents (e.g., cyclohexyl) cause upfield shifts in adjacent protons due to restricted rotation, whereas flexible chains like methoxyethyl may exhibit simpler splitting patterns.

Actividad Biológica

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative notable for its unique structure, which includes a methoxyethyl group, two methyl groups, and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is classified under the pyrrole family, characterized by a five-membered ring with one nitrogen atom. Its molecular formula is , and it has a CAS number of 445023-46-1. The presence of the methoxyethyl group enhances its solubility and bioavailability, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This mechanism suggests that the compound may act as a biochemical probe or a precursor in drug synthesis targeting specific molecular pathways .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of 2,5-dimethylpyrroles exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. The structural features of the pyrrole scaffold are essential for this activity .

- Cytotoxicity : Some derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages. This indicates potential applications in cancer therapeutics, where selective cytotoxicity towards tumor cells is desirable .

- Enzyme Inhibition : The compound's ability to interact with various enzymes suggests it could be developed as an inhibitor for specific therapeutic targets, particularly in metabolic pathways.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is crucial for understanding how modifications to the compound's structure affect its biological activity. For instance:

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate antimicrobial activity | Enhanced solubility due to methoxyethyl group |

| 2,5-Dimethylpyrrole | Low activity | Lacks functional groups that enhance reactivity |

| 1-(2-Methoxyethyl)pyrrole | Variable activity | Missing dimethyl and aldehyde groups |

Case Studies

Recent studies have focused on synthesizing analogues of this compound to evaluate their efficacy against M. tuberculosis. For example, derivatives incorporating bulky side chains demonstrated enhanced potency against both drug-sensitive and multidrug-resistant strains .

In vitro tests have shown that certain analogues possess minimal cytotoxicity while effectively inhibiting intracellular mycobacterial growth, presenting a promising avenue for developing new antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.